molecular formula C5H9O3- B1233616 3-Hydroxy-3-methylbutanoate

3-Hydroxy-3-methylbutanoate

Cat. No.: B1233616
M. Wt: 117.12 g/mol
InChI Key: AXFYFNCPONWUHW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxyisovalerate is a hydroxy monocarboxylic acid anion that is the conjugate base of 3-hydroxyisovaleric acid. It has a role as a human metabolite. It is a conjugate base of a 3-hydroxyisovaleric acid.

Scientific Research Applications

1. Wine Aroma and Enantiomer Analysis

In the context of wine, research has identified 3-Hydroxy-3-methylbutanoate as a potential marker of lactic acid bacteria esterase activity. The chemical and sensory characteristics of this compound in wines were investigated, revealing its predominance in red and white wines and its role in fruity aroma modulation (Gammacurta et al., 2018).

2. Analytical Chemistry in Alcoholic Beverages

A quantitative determination method for this compound and other hydroxy acids in wines and other alcoholic beverages has been developed. This study provided insights into the concentrations of these compounds in various alcoholic beverages and their potential sensory effects (Gracia-Moreno et al., 2015).

3. Pyrolysis Kinetics

The pyrolysis kinetics of ethyl this compound in the gas phase were studied, focusing on its homogeneous, unimolecular reaction process and the products of this reaction (Dominguez et al., 1996).

4. Tissue Engineering Materials

In the field of tissue engineering, this compound related polyesters, such as polyhydroxyalkanoates (PHA), are utilized. PHAs are biodegradable and thermoprocessable, making them suitable for medical devices and tissue engineering applications (Chen & Wu, 2005).

5. Thermolysis in the Gas Phase

A theoretical study examined the thermolysis in the gas phase of methyl this compound and similar compounds. The study provides insights into the kinetics and mechanisms of these reactions (Sánchez et al., 2004).

6. Stereochemical Control in Microbial Reduction

Research has explored the stereochemical control in microbial reduction of ethyl 2-methyl-3-oxobutanoate to ethyl 3-hydroxy-2-methylbutanoate, examining the role of bacteria in producing optically active hydroxy esters (Miya et al., 1996).

Properties

IUPAC Name

3-hydroxy-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-5(2,8)3-4(6)7/h8H,3H2,1-2H3,(H,6,7)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFYFNCPONWUHW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9O3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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